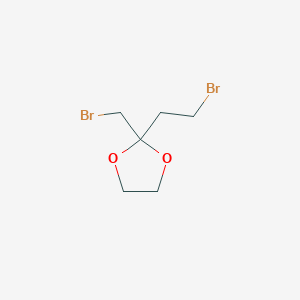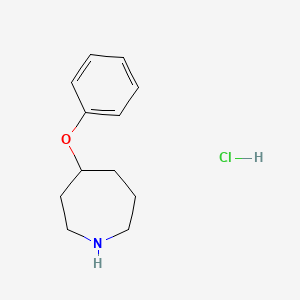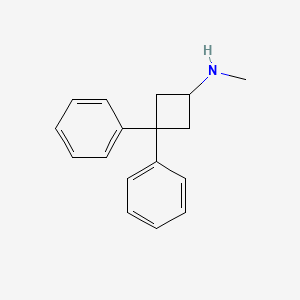
N-methyl-3,3-diphenylcyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3,3-diphenylcyclobutan-1-amine is a compound that belongs to the class of amines It is characterized by a cyclobutane ring substituted with two phenyl groups and a methylated amine group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylketene with diazomethane to form 3,3-diphenylcyclobutanone, which is then converted to the desired amine through reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
化学反応の分析
Types of Reactions
N-methyl-3,3-diphenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
N-methyl-3,3-diphenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential as a psychostimulant and antidepressant.
作用機序
The mechanism of action of N-methyl-3,3-diphenylcyclobutan-1-amine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function . The compound may also induce the release of these neurotransmitters, further contributing to its psychostimulant effects.
類似化合物との比較
Similar Compounds
3,3-Diphenylcyclobutanamine: A structurally similar compound with similar biological activity.
N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine: A more potent analogue with enhanced psychostimulant effects.
Uniqueness
N-methyl-3,3-diphenylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its ability to inhibit the reuptake of multiple neurotransmitters makes it a compound of interest for further research in the field of psychopharmacology.
特性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
N-methyl-3,3-diphenylcyclobutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChIキー |
KWUNKNJXJFKGEX-UHFFFAOYSA-N |
正規SMILES |
CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
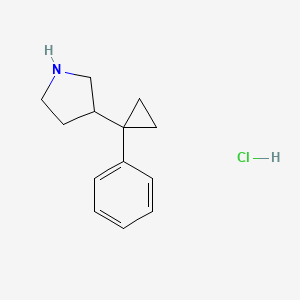

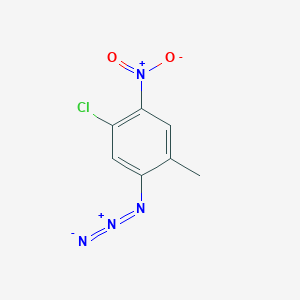
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)

![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
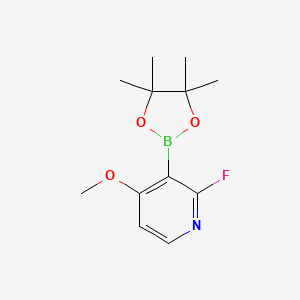
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)
